
Coprine
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Coprine undergoes several types of chemical reactions:
Hydrolysis: This compound hydrolyzes to produce glutamic acid and 1-aminocyclopropanol.
Oxidation: The cyclopropyl group in this compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively studied.
Substitution: The amino group in this compound can participate in substitution reactions, particularly with electrophiles.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and various oxidizing agents for oxidation reactions. The major products formed from these reactions are glutamic acid and 1-aminocyclopropanol .
Scientific Research Applications
Therapeutic Applications
1. Alcoholism Treatment
- Coprine's ability to inhibit aldehyde dehydrogenase has prompted research into its use as a pharmacological agent for treating alcohol dependence. Studies have shown that this compound can produce hyperaldehydemia in animal models, suggesting its potential to deter alcohol consumption through negative reinforcement .
2. Hepatoprotective Effects
- Recent studies indicate that derivatives of this compound may exhibit hepatoprotective properties. For instance, modified polysaccharides from Coprinus comatus have demonstrated the ability to mitigate alcohol-induced liver injury by enhancing antioxidant enzyme activities and improving lipid profiles in experimental models .
3. Antioxidant and Anticancer Properties
- Research has highlighted the antioxidant and anticancer activities associated with this compound and its parent mushrooms. Various studies have reported that compounds derived from Coprinus comatus exhibit significant anticancer effects against several human cancer cell lines, making them potential candidates for cancer therapy .
Case Study 1: Alcoholism Treatment
A study conducted on mice demonstrated that administration of this compound resulted in significant increases in acetaldehyde levels when ethanol was also administered. The study concluded that this compound could serve as an effective deterrent against alcohol consumption due to its ability to induce adverse reactions when combined with alcohol .
Case Study 2: Hepatoprotection
In a controlled experiment involving rats, a polysaccharide derived from Coprinus comatus was shown to significantly reduce liver damage caused by alcohol consumption. The treatment group exhibited lower serum lipid levels and enhanced antioxidant enzyme activity compared to the control group, indicating the potential for clinical applications in protecting against liver damage .
Summary of Research Findings
Mechanism of Action
Coprine exerts its effects by inhibiting the enzyme aldehyde dehydrogenase . Upon ingestion, this compound hydrolyzes to produce 1-aminocyclopropanol, which quickly converts to cyclopropanone hydrate . This compound binds covalently to the thiol group present in aldehyde dehydrogenase, deactivating the enzyme’s activity . This inhibition leads to a buildup of acetaldehyde when alcohol is consumed, causing the characteristic symptoms of Coprinus syndrome .
Comparison with Similar Compounds
Coprine is unique due to its naturally occurring cyclopropyl group. Similar compounds include:
Cyclopropanone derivatives: These compounds share the cyclopropyl group but differ in their biological activities and applications.
This compound’s uniqueness lies in its dual role as a naturally occurring compound and its specific mechanism of enzyme inhibition .
Biological Activity
Coprine, a compound found in certain mushrooms, particularly Coprinus atramentarius, exhibits notable biological activities and toxicological effects. This article explores the biological activity of this compound, including its physiological effects, potential therapeutic applications, and associated risks.
This compound acts primarily by inhibiting the enzyme aldehyde dehydrogenase (ALDH). This inhibition leads to the accumulation of acetaldehyde when ethanol is consumed, resulting in a disulfiram-like reaction. The physiological effects are characterized by flushing, tachycardia, and gastrointestinal distress upon alcohol consumption following this compound ingestion .
2. Physiological Effects
This compound has been studied for various physiological effects:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, reducing oxidative stress in cells.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
- Hepatoprotective Effects : Studies have shown that this compound can protect liver cells from alcohol-induced damage by enhancing antioxidant enzyme activities .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially useful in conditions like Alzheimer's disease due to its acetylcholinesterase inhibitory activity .
3. Toxicological Profile
While this compound has beneficial effects, it also poses risks:
- Alcohol Interaction : The most significant risk associated with this compound is its interaction with alcohol, leading to severe reactions characterized by flushing, tachycardia, and vomiting .
- Chronic Toxicity : Animal studies have indicated that prolonged exposure to this compound can lead to decreased testicular weight and bone marrow depression . In rats and dogs, chronic dosing resulted in notable physiological changes such as irritability and reduced food intake .
Case Study 1: Acute Reaction to this compound
A 37-year-old male ingested C. atramentarius followed by alcohol consumption. He experienced severe flushing, vomiting, and tachycardia (up to 150 beats per minute). Symptoms persisted for approximately 72 hours post-ingestion .
Case Study 2: Long-term Effects of this compound
In a chronic dosing study with rats over 60 days, researchers observed significant reductions in testicular weight and bone marrow suppression at doses of 200 mg/kg/day. These findings highlight the potential reproductive toxicity of this compound .
Table 1: Biological Activities of this compound
Activity Type | Effect Description |
---|---|
Antioxidant | Reduces oxidative stress |
Anticancer | Inhibits cancer cell proliferation |
Hepatoprotective | Protects liver from alcohol-induced damage |
Acetylcholinesterase Inhibition | Potential neuroprotective effects |
Table 2: Toxicological Effects of this compound
Effect Type | Description |
---|---|
Acute Reactions | Flushing, tachycardia, vomiting |
Chronic Toxicity | Decreased testicular weight, bone marrow depression |
Gastrointestinal Distress | Nausea and vomiting after alcohol consumption |
Q & A
Basic Research Questions
Q. How to design a systematic review for Coprine-related studies?
- Methodology : Follow PRISMA guidelines to identify, screen, and synthesize literature. Use databases like PubMed and Web of Science with Boolean operators (e.g., "this compound AND toxicity") to minimize bias. Include studies detailing this compound’s isolation, biochemical properties, or mechanisms (e.g., alcohol dehydrogenase inhibition). Critically appraise sources using tools like AMSTAR-2 for quality assessment .
- Example Table :
Parameter | Inclusion Criteria | Exclusion Criteria |
---|---|---|
Study Type | Peer-reviewed articles, in vivo/in vitro | Reviews, non-English texts |
Time Frame | 1990–2025 | Pre-1990 studies |
Outcome Measures | LD50, metabolic pathways | Commercial synthesis methods |
Q. What experimental parameters are critical for isolating this compound from fungi?
- Methodology : Optimize extraction protocols using polar solvents (e.g., methanol-water) and confirm purity via HPLC or NMR. Reference methods from primary literature, such as column chromatography conditions (e.g., silica gel, 40–63 μm particle size) .
- Key Considerations :
- Document solvent ratios, temperature, and pressure.
- Validate compound identity via spectral data (e.g., UV-Vis λmax at 280 nm for this compound) .
Q. How to formulate a hypothesis for this compound’s biochemical interactions?
- Methodology : Use the PICO framework (Population, Intervention, Comparison, Outcome). Example:
- Population: Mammalian liver cells.
- Intervention: this compound exposure (0.1–10 µM).
- Comparison: Control (untreated cells).
- Outcome: Alcohol dehydrogenase inhibition (%) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s pharmacokinetic data across studies?
- Methodology : Conduct meta-analysis using RevMan or R’s metafor package. Stratify data by variables like species (mice vs. humans) or administration routes (oral vs. intravenous). Apply Egger’s test to assess publication bias .
- Case Study : A 2023 study reported this compound’s half-life (t½) as 2.5 hours in rats vs. 4.1 hours in humans. Differences may stem from cytochrome P450 isoform variability; validate via cross-species enzyme assays .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?
- Methodology : Use nonlinear regression (e.g., Hill equation) to model EC50 values. For skewed data, apply Box-Cox transformation. Validate models via bootstrapping (1,000 iterations) .
- Example Workflow :
Raw Data → Outlier Removal (Grubbs’ test) → Normality Check (Shapiro-Wilk) → Model Fitting → AIC Comparison
Q. How to ensure reproducibility in this compound toxicity studies?
- Methodology : Adhere to ARRIVE 2.0 guidelines for in vivo experiments. Pre-register protocols on platforms like OSF, detailing strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats). Share raw data in FAIR-compliant repositories (e.g., Zenodo) .
Q. What interdisciplinary strategies enhance this compound’s mechanism-of-action studies?
- Methodology : Integrate transcriptomics (RNA-seq) with metabolomics (LC-MS) to map this compound’s effects on ethanol metabolism pathways. Use pathway enrichment tools (e.g., KEGG Mapper) to identify disrupted nodes .
- Collaboration Framework :
- Biochemists: Validate enzyme kinetics.
- Bioinformaticians: Analyze multi-omics datasets.
Q. Methodological Guidelines
- Data Integrity : Maintain lab notebooks with timestamps and reagent lot numbers. Use version-controlled software (e.g., GitLab) for code and analysis scripts .
- Ethical Compliance : For human cell studies, obtain IRB approval and document informed consent procedures. Reference NIH guidelines for preclinical reporting .
Properties
IUPAC Name |
(2S)-2-amino-5-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c9-5(7(12)13)1-2-6(11)10-8(14)3-4-8/h5,14H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZRBUCLFMTLD-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(NC(=O)CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(NC(=O)CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00974419 | |
Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58919-61-2 | |
Record name | Coprine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58919-61-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coprine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058919612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxycyclopropyl)-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00974419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COPRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28L2R8DM94 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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